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molecular formula C6H8OS B3056560 3-Methoxy-4-methylthiophene CAS No. 72344-31-1

3-Methoxy-4-methylthiophene

Cat. No. B3056560
M. Wt: 128.19 g/mol
InChI Key: HGDGACBSGVRCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06051679

Procedure details

4.2 g of 3-methoxy-4-methylthiophene was added to a mixture of 40 mL of toluene, 8.2 g of 2-bromo-1-ethanol (Aldrich) and 500 mg of NaHSO4. The resulting mixture was heated until the produced methanol had been distilled off and the temperature rose to 110° C. The product was cooled and washed several times with water and, subsequently, extracted with diethyl ether. The organic phase was dried with magnesium sulfate and then evaporated. The product was purified by column chromatography using silica gel and hexanes as eluent. Yield=55%.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:7]([CH3:8])=[CH:6][S:5][CH:4]=1.C1(C)C=CC=CC=1.[Br:16][CH2:17]CO.OS([O-])(=O)=O.[Na+]>CO>[Br:16][CH2:17][CH2:1][O:2][C:3]1[C:7]([CH3:8])=[CH:6][S:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
COC1=CSC=C1C
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8.2 g
Type
reactant
Smiles
BrCCO
Name
Quantity
500 mg
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
had been distilled off
CUSTOM
Type
CUSTOM
Details
rose to 110° C
TEMPERATURE
Type
TEMPERATURE
Details
The product was cooled
WASH
Type
WASH
Details
washed several times with water
EXTRACTION
Type
EXTRACTION
Details
subsequently, extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Name
Type
Smiles
BrCCOC1=CSC=C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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